2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide
描述
属性
IUPAC Name |
2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-6-31-24-23(19(4)28-31)27-26(30(25(24)33)15-20-12-10-17(2)11-13-20)34-16-22(32)29(5)21-9-7-8-18(3)14-21/h7-14H,6,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANHUCGLTUXTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)N(C)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide (CAS Number: 1359083-23-0) is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its pharmacological implications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 475.6 g/mol. The structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for various pharmacological properties. The presence of functional groups such as thioether and acetamide suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1359083-23-0 |
| Molecular Formula | C26H29N5O2S |
| Molecular Weight | 475.6 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[4,3-d]pyrimidine framework and subsequent functionalization to introduce the thioether and acetamide groups. Key reaction conditions such as solvent choice and temperature play a crucial role in optimizing yield and purity.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. Studies have shown that compounds within this class can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, pyrazolo[4,3-d]pyrimidines have been reported to target critical kinases such as BRAF(V600E) and EGFR, which are pivotal in cancer progression.
A study conducted on similar pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines MCF-7 and MDA-MB-231. The compounds exhibited cytotoxic effects that were enhanced when combined with doxorubicin, suggesting potential for synergistic therapeutic strategies in treating resistant cancer types .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases. The mechanism often involves the modulation of cytokine production and inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Antimicrobial Activity
Some studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound may exhibit activity against both bacterial and fungal pathogens, although specific data on this compound's antimicrobial efficacy is limited. The general trend in pyrazole research indicates a promising avenue for developing new antimicrobial agents .
Case Studies
- Anticancer Efficacy : A comparative study on various pyrazole derivatives revealed that those with structural similarities to our compound showed significant inhibition of tumor growth in xenograft models.
- Synergistic Effects : In vitro studies demonstrated that combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include: 1. 2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide (): - Key Differences: - Substitution at position 6: 2-phenylethyl vs. 4-methylbenzyl in the target compound. - Acetamide group: N-(4-fluorobenzyl) vs. N-methyl-N-(m-tolyl).
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ():
- Key Differences :
- Core structure: Pyrimidinone vs. pyrazolo-pyrimidinone.
- Substituents: Lacks the ethyl and methyl groups on the pyrazole ring. Impact: The pyrazolo-pyrimidinone core in the target compound confers rigidity and may enhance kinase selectivity compared to simpler pyrimidinones .
Pharmacological and Physicochemical Properties
Notes:
- The thioether group in the target compound improves metabolic stability compared to oxygen-containing analogues (e.g., ’s SCH₂ group) but may reduce solubility .
- The N-methyl-N-(m-tolyl)acetamide moiety likely reduces plasma protein binding compared to benzyl-substituted analogues, as seen in .
NMR and Spectroscopic Data
- Target Compound : Expected ¹H-NMR peaks include δ ~2.2–2.3 (methyl groups), δ ~4.1 (SCH₂), and δ ~7.1–7.3 (m-tolyl aromatic protons). These align with patterns observed in (δ 2.18 for CH₃, δ 4.11 for SCH₂) .
- Compound : Features a distinct δ ~4.5 peak for the 4-fluorobenzyl group, absent in the target compound .
常见问题
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer :
- Meta-analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences) .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Methodological Frameworks for Data Interpretation
- Guiding Principle : Link research to a theoretical framework (e.g., transition-state theory for reaction optimization or QSAR for bioactivity prediction) .
- Data Contradiction Protocol :
Tables for Critical Data Comparison
Table 2 : Key spectral data for structural validation
| Technique | Expected Signal/Value | Reference Compound Example |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.03 (s, CH3) | |
| LC-MS | m/z 362.0 [M+H]+ | |
| X-ray | Dihedral angle: 85° (pyrimidine-acetamide) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
